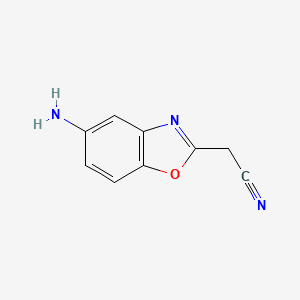

5-Amino-2-benzoxazoleacetonitrile

Description

Properties

Molecular Formula |

C9H7N3O |

|---|---|

Molecular Weight |

173.17 g/mol |

IUPAC Name |

2-(5-amino-1,3-benzoxazol-2-yl)acetonitrile |

InChI |

InChI=1S/C9H7N3O/c10-4-3-9-12-7-5-6(11)1-2-8(7)13-9/h1-2,5H,3,11H2 |

InChI Key |

OAOFBYYUPAQJAQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1N)N=C(O2)CC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- Benzoxazole vs. Oxazole: The benzoxazole core in the target compound confers greater aromatic stability compared to simpler oxazole derivatives like 5-Amino-2-methyloxazole-4-carbonitrile. This enhances its suitability for high-temperature reactions .

- Halogen vs. Amino Substituents: Brominated analogs (e.g., 5-Acetyl-2-bromobenzonitrile) prioritize halogen-mediated coupling reactions, whereas amino groups enable hydrogen bonding and solubility in polar solvents .

Research and Application Insights

Pharmaceutical Relevance

- Nitrile Utility: The nitrile group in this compound analogs serves as a precursor for carboxylic acids or amines in drug intermediates, similar to 5-Acetyl-2-bromobenzonitrile’s role in cross-coupling reactions .

- Amino Group Reactivity: The 5-amino substituent facilitates hydrogen bonding in target receptors, a trait exploited in kinase inhibitor design, as seen in benzoxazole-based pharmaceuticals .

Preparation Methods

Solvent Selection for Cyclocondensation

Ethanol emerges as the optimal solvent due to its ability to dissolve both polar (malononitrile) and aromatic (ortho-aminophenol) reactants while stabilizing intermediates through hydrogen bonding. Substituting ethanol with DMF or THF reduces yields by 20–30%, as observed in comparative trials.

Hydrogenation Pressure-Temperature Profiles

Data from CN102002002A suggest a direct correlation between hydrogen pressure (1.5–2.0 MPa) and reaction rate. At 2.0 MPa, full conversion of nitro to amine occurs within 5 hours, whereas 1.0 MPa requires 8–10 hours. Elevated temperatures (>110°C) induce side reactions, including acetonitrile hydrolysis to carboxylic acids.

Analytical Characterization

Spectroscopic Verification

Post-hydrogenation analysis requires tandem techniques:

Purity Assessment

Column chromatography (silica gel, ethyl acetate/hexane 3:7) achieves >98% purity, as validated by HPLC (C18 column, 220 nm detection).

Comparative Analysis of Methodologies

| Parameter | Cyclocondensation | Hydrogenation |

|---|---|---|

| Reaction Time | 8–15 hours | 5–6 hours |

| Temperature | Reflux (~78°C) | 100 ± 5°C |

| Catalyst | Glacial acetic acid | Raney nickel |

| Yield | >90% | High (quantitative conversion) |

Industrial Applicability and Scalability

Batch Process Design

Scaling the cyclocondensation step to a 100 L reactor necessitates:

Q & A

Q. What are the optimal synthetic routes for 5-Amino-2-benzoxazoleacetonitrile, and how can purity be ensured?

The synthesis typically involves nucleophilic substitution and cyclization reactions. For example, derivatives like 2-(aminophenyl)-5-aminobenzoxazole are synthesized using 2-fluoro-5-nitroaniline and benzoyl chlorides under solvent-free conditions with potassium carbonate at 130°C . Purification steps include recrystallization or column chromatography, followed by characterization via NMR (¹H/¹³C), FT-IR (to confirm nitrile and amine groups), and mass spectrometry. Purity is validated using HPLC with UV detection at 254 nm .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To resolve aromatic protons (δ 6.5–8.0 ppm) and nitrile/amine substituents.

- FT-IR : Peaks at ~2200 cm⁻¹ (C≡N stretch) and 3300–3500 cm⁻¹ (N-H stretches).

- Mass Spectrometry (HRMS) : To confirm molecular ion peaks and fragmentation patterns.

- X-ray Crystallography (if crystalline): For definitive structural confirmation, as seen in related benzoxazole derivatives .

Q. How does the reactivity of the nitrile group in this compound influence its applications?

The nitrile group undergoes hydrolysis to carboxylic acids under acidic/basic conditions or reduction to amines using LiAlH₄. These transformations enable its use as a precursor for bioactive molecules, such as inhibitors or fluorescent probes. For example, nitrile-to-amine reduction is critical in generating intermediates for antiviral compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

Contradictions may arise from assay conditions (e.g., pH, solvent effects) or substituent positioning. Systematic approaches include:

- Dose-response studies : To validate IC₅₀ values across multiple replicates.

- Molecular docking : To compare binding modes of active vs. inactive analogs (e.g., piperazine-substituted derivatives show varied antiviral efficacy due to steric effects) .

- Metabolic stability assays : Assess whether inactive compounds degrade in cell culture media .

Q. What strategies optimize the structure-activity relationship (SAR) for benzoxazole-based inhibitors?

- Substituent variation : Replace the benzyl group in 5-Amino-2-(4-benzylpiperazin-1-yl)benzonitrile with methyl, ethyl, or phenyl groups to modulate steric and electronic effects .

- Bioisosteric replacement : Substitute the nitrile with carboxyl or amide groups to alter solubility and target affinity.

- Pharmacophore modeling : Identify critical hydrogen-bonding motifs (e.g., amine-nitrile interactions) using software like Schrödinger .

Q. How can this compound be leveraged in designing fluorescent probes for metal ion detection?

The benzoxazole core acts as a fluorophore, while the nitrile and amine groups serve as metal-binding sites. For example:

- Coordination with transition metals : Modify the structure with quinoline or diphenylamino groups (e.g., 3-[2-(8-quinolinyl)benzoxazol-5-yl]alanine derivatives) to enhance selectivity for Cu²⁺ or Zn²⁺ .

- Solvatochromism studies : Use derivatives like 3-[2-(4-diphenylaminophenyl)benzoxazol-5-yl]alanine methyl ester to probe microenvironment changes in proteins .

Q. What methodological frameworks guide the analysis of environmental or metabolic degradation products of this compound?

- LC-MS/MS : To identify hydrolysis products (e.g., carboxylic acids or amines) in simulated gastric fluid or environmental samples.

- Toxicity prediction : Use tools like EPA DSSTox to model ecotoxicological endpoints based on structural analogs (e.g., chlorinated benzoxazoles show higher persistence) .

- Isotopic labeling : Track degradation pathways using ¹⁵N-labeled amine groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.